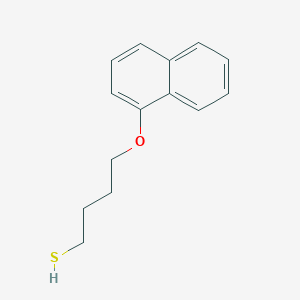

4-Naphthalen-1-yloxybutane-1-thiol

Description

Properties

IUPAC Name |

4-naphthalen-1-yloxybutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c16-11-4-3-10-15-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVVHJHJKIOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Naphthalen-1-yloxybutane-1-thiol typically involves the reaction of 4-naphthol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with thiolating agents such as thiourea to introduce the thiol group, yielding this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Naphthalen-1-yloxybutane-1-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions to convert the naphthalene ring to tetrahydronaphthalene derivatives using reducing agents like lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce halogen or nitro groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include disulfides, sulfonic acids, tetrahydronaphthalene derivatives, and halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

4-Naphthalen-1-yloxybutane-1-thiol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Naphthalen-1-yloxybutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can influence various biological pathways, including those involved in inflammation, cell proliferation, and oxidative stress.

Comparison with Similar Compounds

Structural and Functional Differences

While both compounds share a naphthalene backbone, Naphthalen-1-ylmethanol substitutes the butane-thiol chain with a hydroxymethyl (-CH₂OH) group. Key distinctions include:

| Property | 4-Naphthalen-1-yloxybutane-1-thiol | Naphthalen-1-ylmethanol |

|---|---|---|

| Functional Group | Thiol (-SH) | Alcohol (-OH) |

| Chain Length | Four-carbon spacer | Single carbon |

| Acidity (pKa) | ~10–11 (thiol) | ~16–19 (alcohol) |

| Reactivity | Forms disulfides; metal coordination | Esterification; hydrogen bonding |

The thiol group in this compound confers higher acidity and redox activity compared to the alcohol in Naphthalen-1-ylmethanol. The extended butane chain may also enhance lipophilicity, influencing solubility and diffusion kinetics .

Conformational Analysis

Crystallographic studies of Naphthalen-1-ylmethanol reveal bond angles and torsion angles (e.g., C1–C2–C3–C4 = −176.55°, C2–C1–C11–O1 = −0.83°) that stabilize the naphthalene-alcohol conformation . By analogy, the naphthalene-ether-thiol structure in this compound likely adopts a similar planar aromatic configuration but with increased flexibility due to the longer aliphatic chain.

Comparison with 4-Aminobutane-1-thiol

Substituent Effects

4-Aminobutane-1-thiol (CAS: 21100-03-8) replaces the naphthalen-1-yloxy group with an amino (-NH₂) substituent. Key differences include:

| Property | This compound | 4-Aminobutane-1-thiol |

|---|---|---|

| Aromaticity | Yes (naphthalene) | No |

| Functional Groups | Ether, thiol | Amine, thiol |

| Basicity | Low (ether oxygen) | High (amine pKa ~9–10) |

| Applications | Polymer chemistry; catalysis | Bioconjugation; drug delivery |

The naphthalene group in this compound introduces π-π stacking capabilities, absent in 4-aminobutane-1-thiol. Conversely, the amine group in the latter enables pH-dependent reactivity and salt formation .

General Comparison with Other Thiol Derivatives

Key Trends in Thiol-Containing Analogues

Chain Length Impact: Longer chains (e.g., butane vs. methanol derivatives) reduce crystallinity and increase solubility in nonpolar solvents.

Aromatic vs. Aliphatic Backbones : Aromatic systems enhance UV absorption and thermal stability.

Functional Group Synergy : Ethers (as in this compound) moderate electron density, whereas amines or alcohols alter polarity and H-bonding capacity.

Q & A

Q. What are the recommended methodologies for synthesizing 4-Naphthalen-1-yloxybutane-1-thiol?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 1-naphthol with a thiol-containing butane derivative under anhydrous conditions using a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF). Reaction progress can be monitored via TLC (n-hexane:ethyl acetate solvent system) . Purification may involve column chromatography or recrystallization. Ensure inert atmospheres to prevent oxidation of the thiol group.

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation. Refinement via SHELXL (for small-molecule crystallography) allows precise determination of bond lengths and angles . Complementary techniques include:

- NMR spectroscopy : Analyze H and C shifts to confirm substituent positions (e.g., naphthalene ring protons vs. thiol protons).

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. What are the key toxicity parameters to evaluate for this compound in preclinical studies?

- Methodological Answer : Follow protocols outlined in toxicological profiles for naphthalene derivatives :

- In vivo assays : Assess systemic effects (hepatic, renal, respiratory) in rodent models via oral, dermal, or inhalation routes.

- Dose-response studies : Measure LD₅₀ and NOAEL (No Observed Adverse Effect Level).

- Biomarker analysis : Monitor glutathione depletion (indicative of oxidative stress from thiol interactions).

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

- Methodological Answer :

- Cross-validation : Compare X-ray-derived torsion angles (from SHELX-refined structures ) with DFT-calculated molecular geometries.

- Dynamic NMR : Resolve conformational flexibility (e.g., thiol group rotation) that may cause spectral broadening .

- High-resolution mass spectrometry : Confirm isotopic patterns to rule out impurities affecting spectral interpretations.

Q. What computational strategies are effective for modeling the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to map electron density (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with thiol-binding active sites).

- MD simulations : Analyze solvent effects on thiol group stability in aqueous/organic matrices.

Q. How can synthetic yield be optimized while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type reactions to enhance regioselectivity .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Green chemistry approaches : Replace DMF with ionic liquids or cyclopentyl methyl ether (CPME) to improve sustainability.

Q. What analytical workflows are recommended for detecting degradation products of this compound?

- Methodological Answer :

- HPLC-MS/MS : Pair reverse-phase chromatography with tandem MS to identify sulfonic acid or disulfide byproducts.

- Accelerated stability studies : Expose the compound to heat, light, and humidity, then analyze degradation kinetics .

- EPR spectroscopy : Detect free radicals formed during oxidative degradation.

Data Interpretation and Validation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer :

- Normal mode analysis : Use software like VEDA to assign IR/Raman peaks and identify overlooked modes (e.g., thiol S-H stretching at ~2550 cm⁻¹) .

- Isotopic labeling : Replace the thiol proton with deuterium to confirm peak assignments.

- Temperature-dependent studies : Resolve overlapping peaks by cooling samples in a cryostat.

Q. What strategies ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Rigorous data collection : Use synchrotron radiation for high-resolution datasets.

- Validation tools : Employ checkCIF/PLATON to identify outliers in bond lengths/angles .

- Multi-program refinement : Cross-check results with SHELXL (for small molecules) and Olex2 (for graphical validation) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- Personal protective equipment (PPE) : Wear nitrile gloves and chemical goggles.

- Spill management : Neutralize thiols with oxidizing agents (e.g., NaOCl) to prevent disulfide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.